molecular formula C14H19NO2 B2391773 Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1509649-10-8

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2391773
CAS No.: 1509649-10-8
M. Wt: 233.311
InChI Key: ZUCQWEXUKWQYRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .

Properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQWEXUKWQYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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